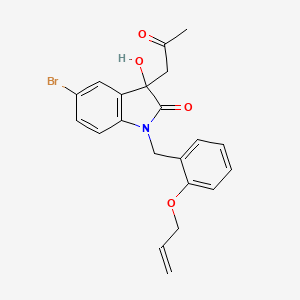

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Description

Properties

IUPAC Name |

5-bromo-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMHWFLOJFNQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3OCC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be achieved through a multi-step process involving the coupling of various precursors. One common method involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol allows for the efficient formation of 3-substituted-3-hydroxyindolin-2-ones in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Industrial Applications: Its unique chemical properties make it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit nitric oxide production, which is related to its anti-inflammatory activity . The compound likely interacts with enzymes involved in the inflammatory response, such as inducible nitric oxide synthase (iNOS), thereby modulating the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

3-(3-Hydroxyphenyl)-indolin-2-one: Known for its anti-inflammatory activity.

1-Benzyl-1H-1,2,3-triazole derivatives: Studied for their acetylcholine esterase (AChE) inhibitory activity.

Uniqueness

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that enhance its biological activity:

- Indolin-2-one scaffold : Known for its diverse pharmacological properties.

- Allyloxy group : May contribute to lipophilicity and cellular uptake.

- Bromo substituent : Often associated with increased biological activity due to halogen effects.

Research indicates that compounds with indolin-2-one scaffolds often exert their effects through multiple mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of indolin-2-one can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers .

- VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis. Inhibiting this pathway can reduce tumor growth and metastasis. The compound's derivatives have demonstrated significant VEGFR-2 inhibitory activity, with IC50 values indicating effective inhibition .

- Induction of Apoptosis : The compound may also trigger apoptotic pathways, as evidenced by alterations in apoptotic markers such as caspases and Bcl-2 family proteins .

Anticancer Efficacy

The following table summarizes the anticancer activity of this compound and its derivatives against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-(Allyloxy)benzyl)-5-bromo... | MCF-7 | 7.17 ± 0.94 | VEGFR-2 Inhibition |

| 1-(2-(Allyloxy)benzyl)-5-bromo... | A-549 | 9.57 ± 0.62 | Apoptosis induction |

| 4-Arylthiazole derivative (7c) | MCF-7 | 7.17 ± 0.94 | Cell cycle arrest |

| 4-Arylthiazole derivative (7d) | A-549 | 12.20 ± 1.54 | Apoptosis induction |

Study on Indolin Derivatives

In a recent study, several indolin derivatives were synthesized and tested for their anticancer properties. The most promising derivatives showed potent activity against MCF-7 cells with IC50 values significantly lower than those of standard chemotherapeutics . These findings suggest that the structural modifications present in the compound enhance its anticancer efficacy.

Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding interactions between the compound and VEGFR-2. The results indicated that the compound forms stable interactions within the active site, which correlates with its observed inhibitory activity .

Q & A

Q. What are the optimal synthetic routes for 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one, and how can reaction conditions be optimized for higher yields?

The synthesis of indolin-2-one derivatives typically involves multi-step reactions, including substitution, oxidation, and functional group protection. For example:

- Key steps : Start with a brominated indolin-2-one core (e.g., 5-bromoindolin-2-one) and introduce substituents via nucleophilic substitution or coupling reactions. The allyloxybenzyl group can be added using alkylation or Mitsunobu conditions.

- Optimization : Adjust reaction parameters such as temperature (e.g., reflux in acetic acid), solvent polarity (THF for polar intermediates), and stoichiometric ratios of reagents (e.g., sodium acetate as a base in substitution reactions). Yield improvements (e.g., 70–74% in similar syntheses) may require iterative recrystallization or column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., allyloxybenzyl protons at δ 4.5–5.5 ppm, bromine-induced deshielding).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks, as demonstrated for related indolin-2-one derivatives .

- Purity checks : HPLC with UV detection or melting point analysis.

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved, and what mechanistic insights govern its regioselectivity?

- Stereocontrol : Employ organocatalysts (e.g., thiourea catalysts) or chiral auxiliaries to direct hydroxyl and allyloxybenzyl group orientations. Evidence from spiroannulation reactions suggests that steric hindrance and π-π stacking interactions influence stereoselectivity .

- Mechanistic studies : Use DFT calculations to map transition states or conduct kinetic isotopic labeling to probe reaction pathways. For example, the allyloxy group’s electron-donating effects may stabilize intermediates during nucleophilic attacks .

Q. How can environmental fate and degradation pathways of this compound be systematically evaluated?

- Experimental design : Follow frameworks like Project INCHEMBIOL, which assess environmental distribution (e.g., soil/water partitioning via log measurements), biodegradation (microcosm studies), and bioaccumulation (cell-based assays). Use LC-MS/MS to detect transformation products .

- Contradiction resolution : If degradation rates conflict across studies, compare experimental conditions (e.g., pH, microbial diversity) or validate assays using isotopic tracers.

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in biological assays?

- Functional group modifications : Synthesize analogs (e.g., replacing bromine with iodine or altering the 2-oxopropyl chain) and test against target proteins (e.g., kinases or receptors).

- Crystallographic data : Correlate X-ray structures (e.g., hydrogen-bonding motifs in the indolin-2-one core) with activity data. For example, planar conformations of the indole ring may enhance binding affinity .

- Data analysis : Use multivariate regression to identify key physicochemical descriptors (e.g., log, polar surface area) influencing bioactivity.

Q. How can contradictory results in synthetic yields or biological activity be resolved?

- Case example : If yields vary between 70% (THF/NaH) and 74% (acetic acid reflux), compare solvent polarity, temperature gradients, or byproduct formation via GC-MS.

- Biological assays : Replicate experiments under standardized conditions (e.g., cell line passage number, incubation time) and use positive/negative controls to rule out assay variability .

Q. Methodological Notes

- Experimental rigor : Always include triplicate measurements and statistical validation (e.g., ANOVA for yield comparisons).

- Data repositories : Share crystallographic data (CCDC entries) and spectral libraries (e.g., NMR shifts) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.